molecular formula C13H10N2O2S B2827326 N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-16-8

N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2827326
CAS No.: 941903-16-8
M. Wt: 258.3
InChI Key: ADKRAXSKTINWHT-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a methylisoxazole ring

Biochemical Analysis

Biochemical Properties

It is known that benzothiophene derivatives, to which this compound belongs, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .

Cellular Effects

The cellular effects of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide are currently under investigation. Preliminary studies suggest that some benzothiophene derivatives display high antibacterial activity against certain strains such as S. aureus

Molecular Mechanism

It is known that benzothiophene derivatives can interact with various biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

It is known that benzothiophene derivatives can undergo various transformations, including S-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide typically involves the coupling of benzo[b]thiophene derivatives with isoxazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted benzo[b]thiophenes

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKRAXSKTINWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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